Trifluoromethyl perfluoropropyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trifluoromethyl perfluoropropyl ether is a fluorinated organic compound known for its unique chemical properties and applications. It belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high stability and resistance to degradation. These properties make this compound valuable in various industrial and scientific applications, particularly in fields requiring materials with high thermal and chemical stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trifluoromethyl perfluoropropyl ether typically involves the fluorination of appropriate precursors. One common method is the oxidative desulfurization-fluorination of xanthates, which involves the use of oxidants such as N-bromo- or N-iodosuccinimide and fluorinating agents like antimony trifluoride or hydrogen fluoride . Another approach is the nucleophilic substitution of benzylic halogen or α-halogen atoms in acetophenones with perfluoroalcoholate anions .
Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination techniques. These methods ensure the efficient and cost-effective synthesis of the compound, meeting the demands of various applications in pharmaceuticals, agrochemicals, and materials science .
Analyse Chemischer Reaktionen
Types of Reactions: Trifluoromethyl perfluoropropyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the ether moiety.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidants: N-bromo- or N-iodosuccinimide, dibromodimethylhydantoin.
Fluorinating Agents: Antimony trifluoride, hydrogen fluoride.
Solvents: Organic solvents like dichloromethane and acetonitrile are often used.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl perfluoropropyl ether has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of trifluoromethyl perfluoropropyl ether involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the electronic properties of the target molecules, leading to changes in their reactivity and stability. The compound’s resistance to degradation also makes it a valuable tool in studying long-term biological and environmental effects .
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl ethers: These compounds share the trifluoromethyl group but differ in their ether moieties.
Perfluoroalkyl ethers: Similar in structure but vary in the length and branching of the perfluoroalkyl chains.
Uniqueness: Trifluoromethyl perfluoropropyl ether is unique due to its combination of the trifluoromethyl group and the perfluoropropyl ether moiety. This combination imparts exceptional stability, lipophilicity, and resistance to metabolic degradation, making it particularly valuable in applications requiring long-term stability and performance .
Eigenschaften
CAS-Nummer |
428454-68-6 |
---|---|
Molekularformel |
C4HF9O |
Molekulargewicht |
236.04 g/mol |
IUPAC-Name |
1,1,1,2,3,3-hexafluoro-3-(trifluoromethoxy)propane |
InChI |
InChI=1S/C4HF9O/c5-1(2(6,7)8)3(9,10)14-4(11,12)13/h1H |
InChI-Schlüssel |
XDHKPUUGCABIMF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(OC(F)(F)F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.